molecular formula C31H34N2O6 B15027574 3-(4-ethoxy-3-methoxyphenyl)-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(4-ethoxy-3-methoxyphenyl)-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B15027574
M. Wt: 530.6 g/mol
InChI Key: CWRDDYDBLJWQQK-UHFFFAOYSA-N
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Description

3-(4-ethoxy-3-methoxyphenyl)-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with a unique structure that includes multiple methoxy and ethoxy groups

Preparation Methods

The synthesis of 3-(4-ethoxy-3-methoxyphenyl)-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-ethoxy-3-methoxybenzaldehyde and 2,4,5-trimethoxybenzaldehyde.

    Condensation Reaction: These aldehydes undergo a condensation reaction with a suitable amine to form the corresponding Schiff bases.

    Cyclization: The Schiff bases are then subjected to cyclization under acidic or basic conditions to form the dibenzo[b,e][1,4]diazepin-1-one core structure.

    Functional Group Modification:

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to improve yield and purity.

Chemical Reactions Analysis

3-(4-ethoxy-3-methoxyphenyl)-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound to its reduced form.

    Substitution: The methoxy and ethoxy groups can undergo nucleophilic substitution reactions with reagents such as alkyl halides or acyl chlorides to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Scientific Research Applications

3-(4-ethoxy-3-methoxyphenyl)-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(4-ethoxy-3-methoxyphenyl)-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to receptors on cell surfaces, leading to changes in cellular signaling and function.

    DNA Interaction: Intercalating into DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

3-(4-ethoxy-3-methoxyphenyl)-11-(2,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can be compared with similar compounds, such as:

These compounds share structural similarities but differ in their functional groups and overall chemical properties, which can lead to different biological activities and applications.

Properties

Molecular Formula

C31H34N2O6

Molecular Weight

530.6 g/mol

IUPAC Name

9-(4-ethoxy-3-methoxyphenyl)-6-(2,4,5-trimethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C31H34N2O6/c1-6-39-25-12-11-18(15-27(25)36-3)19-13-23-30(24(34)14-19)31(33-22-10-8-7-9-21(22)32-23)20-16-28(37-4)29(38-5)17-26(20)35-2/h7-12,15-17,19,31-33H,6,13-14H2,1-5H3

InChI Key

CWRDDYDBLJWQQK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5OC)OC)OC)C(=O)C2)OC

Origin of Product

United States

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